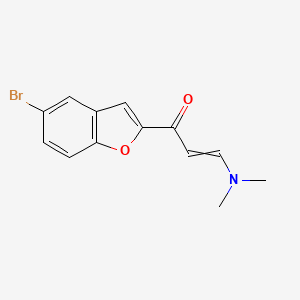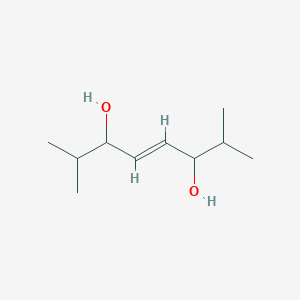
(E)-2,7-dimethyloct-4-en-3,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2,7-dimethyloct-4-en-3,6-diol is an organic compound characterized by its unique structure, which includes a double bond and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,7-dimethyloct-4-en-3,6-diol typically involves the use of specific reagents and conditions to achieve the desired configuration and functional groups. One common method involves the use of Grignard reagents, which react with suitable precursors to form the desired diol. The reaction conditions often include controlled temperatures and the use of solvents such as ether or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as catalytic hydrogenation or the use of biocatalysts. These methods are designed to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-2,7-dimethyloct-4-en-3,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the double bond results in a fully saturated compound.
Scientific Research Applications
(E)-2,7-dimethyloct-4-en-3,6-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (E)-2,7-dimethyloct-4-en-3,6-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups and double bond play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (E)-2,7-dimethyloct-4-en-3,6-diol include:
2,7-dimethyloctane: Lacks the double bond and hydroxyl groups.
2,7-dimethyloct-4-en-3-ol: Contains only one hydroxyl group.
2,7-dimethyloct-4-en-3-one: Contains a ketone group instead of hydroxyl groups.
Uniqueness
What sets this compound apart from these similar compounds is its combination of a double bond and two hydroxyl groups, which confer unique reactivity and potential for diverse applications.
Properties
Molecular Formula |
C10H20O2 |
|---|---|
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(E)-2,7-dimethyloct-4-ene-3,6-diol |
InChI |
InChI=1S/C10H20O2/c1-7(2)9(11)5-6-10(12)8(3)4/h5-12H,1-4H3/b6-5+ |
InChI Key |
RXKPKYYHNKGKOT-AATRIKPKSA-N |
Isomeric SMILES |
CC(C)C(/C=C/C(C(C)C)O)O |
Canonical SMILES |
CC(C)C(C=CC(C(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


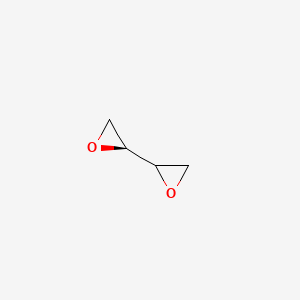
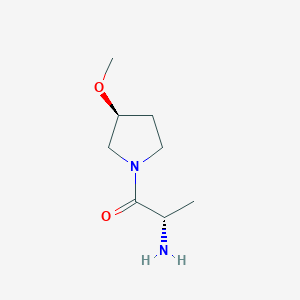
![tert-Butyl 4-oxo-2-thioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate](/img/structure/B11752593.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11752598.png)
![3-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]propan-1-ol](/img/structure/B11752603.png)
![1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11752605.png)
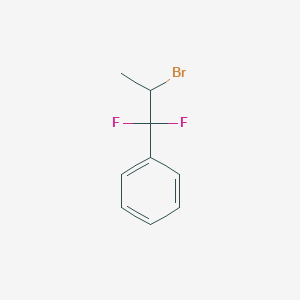
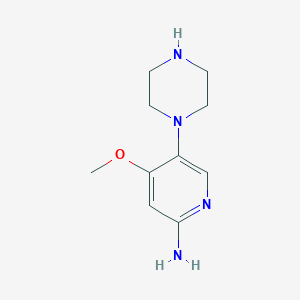
![{2,4,6-Triethyl-3-[(hydroxyimino)methyl]phenyl}methanol](/img/structure/B11752622.png)
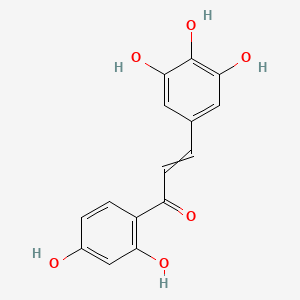
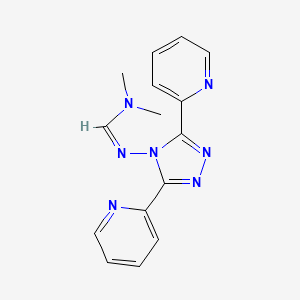
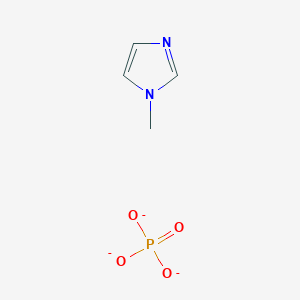
![(3S)-3-[(2-carboxyacetyl)oxy]-4-(trimethylazaniumyl)butanoate](/img/structure/B11752636.png)
